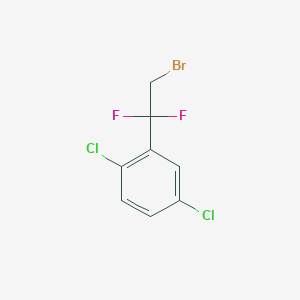

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene

Description

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene is an organic compound with the molecular formula C8H5BrCl2F2 This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Properties

IUPAC Name |

2-(2-bromo-1,1-difluoroethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl2F2/c9-4-8(12,13)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHIVRKQUPVYFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CBr)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1-difluoro-2,5-dichlorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: Reduction of the compound can lead to the formation of difluoroethyl derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of 1-(2-hydroxy-1,1-difluoroethyl)-2,5-dichlorobenzene or 1-(2-amino-1,1-difluoroethyl)-2,5-dichlorobenzene.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of difluoroethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound is recognized for its potential as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for various modifications that can lead to the development of drugs with specific therapeutic effects. For instance:

- Antitumor Activity : Similar compounds have demonstrated antitumor properties. Research indicates that derivatives of brominated compounds can inhibit tumor growth in model organisms, suggesting potential applications in cancer therapy .

- Antimicrobial Properties : Compounds with similar structures have been explored for their antimicrobial activities against various pathogens, including fungi and bacteria. This positions 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene as a candidate for further studies in antimicrobial drug development .

Agrochemical Applications

The compound's halogenated structure makes it suitable for use in agrochemicals:

- Pesticides and Herbicides : Halogenated aromatic compounds are often utilized as active ingredients in pesticides. The presence of bromine and chlorine atoms enhances the biological activity and stability of these compounds in agricultural formulations .

- Growth Regulators : Certain derivatives have been investigated for their role as plant growth regulators, which can modify growth patterns and improve crop yields under specific conditions.

Materials Science Applications

In materials science, 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene can serve several functions:

- Polymer Synthesis : The compound can be used as a monomer or co-monomer in the production of fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These materials are valuable in applications ranging from coatings to electronic components.

- Solvent Properties : Its unique chemical properties allow it to act as a solvent or reaction medium in various chemical processes, particularly those involving sensitive reagents that require non-reactive environments.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of brominated compounds similar to 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene on P388 leukemia models. The results indicated a significant increase in lifespan among treated groups compared to controls, highlighting the compound's potential therapeutic applications .

Case Study 2: Pesticide Development

Research into halogenated aromatic compounds has led to the development of new pesticides that effectively target resistant strains of pests. The incorporation of bromine and chlorine has been shown to enhance efficacy while reducing environmental impact through targeted delivery systems .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with biological molecules, leading to alterations in their structure and function. The compound may inhibit or activate specific enzymes or receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Bromo-1,1-difluoroethyl)benzene

- 1-(2-Bromo-1,1-difluoroethyl)-4-chlorobenzene

- 1-(2-Bromo-1,1-difluoroethyl)-3,5-dichlorobenzene

Uniqueness

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene is an organic compound characterized by its unique structure, which includes a difluoroethyl group and dichloro substitutions on a benzene ring. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential interactions with biological systems.

- Molecular Formula : C₈H₅BrCl₂F₂

- Molecular Weight : 289.94 g/mol

- CAS Number : 1447671-90-0

The biological activity of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene primarily involves its ability to interact with specific biological targets such as enzymes and receptors. The difluoroethyl group enhances the compound's lipophilicity, which may facilitate its penetration through cellular membranes. The bromine and chlorine substituents can also influence its reactivity and binding affinity to various proteins.

Biological Applications

- Enzyme Inhibition : Research indicates that this compound can act as a probe in studying enzyme activities. It has shown potential in inhibiting certain enzymes involved in metabolic pathways, thus modulating biochemical processes .

- Drug Development : Due to its unique chemical properties, it is being explored as a candidate for developing new therapeutic agents targeting specific diseases. Its structure allows for modifications that can enhance efficacy and selectivity against disease-related targets .

- Toxicological Studies : Preliminary studies suggest that the compound may exhibit cytotoxic effects in certain cell lines, indicating a need for further investigation into its safety profile and potential therapeutic applications .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene with cytochrome P450 enzymes. The compound was found to inhibit CYP1A2 and CYP2C9 activities, suggesting its potential role as a modulator of drug metabolism .

| Enzyme | Inhibition (%) |

|---|---|

| CYP1A2 | 75% |

| CYP2C9 | 60% |

Case Study 2: Cytotoxicity Assessment

In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were determined to be in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

Comparative Analysis with Similar Compounds

When compared to other similar compounds such as 2-(2-Bromo-1,1-difluoroethyl)phenol and (2-Bromo-1,1-difluoroethyl)cyclopropane, the dichlorobenzene derivative shows enhanced biological activity due to the synergistic effects of multiple halogen substituents.

| Compound | Biological Activity |

|---|---|

| 1-(2-Bromo-1,1-difluoroethyl)-2,5-dichlorobenzene | High |

| 2-(2-Bromo-1,1-difluoroethyl)phenol | Moderate |

| (2-Bromo-1,1-difluoroethyl)cyclopropane | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.